molecular formula C13H13NO3 B3428987 Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 71083-07-3

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3428987
CAS No.: 71083-07-3
M. Wt: 231.25 g/mol
InChI Key: HYUYDOCMASKUMM-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group at the 3-position, a methyl group at the 8-position, and a keto group at the 4-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. Additionally, it can interact with cellular proteins, affecting cell signaling and proliferation .

Comparison with Similar Compounds

  • Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Comparison: Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the presence of the methyl group at the 8-position and the ethyl ester group at the 3-position can influence its solubility, stability, and interaction with biological targets .

Properties

CAS No.

71083-07-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

HYUYDOCMASKUMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C

Origin of Product

United States

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